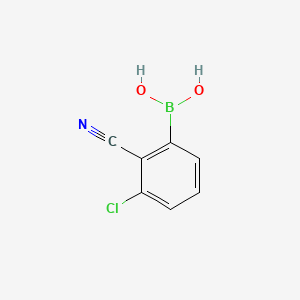
(3-Chloro-2-cyanophenyl)boronic acid
説明
“(3-Chloro-2-cyanophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry . They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidification . Another method involves the reaction of a diboronyl compound with a base and a halogenated compound . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of “(3-Chloro-2-cyanophenyl)boronic acid” is C7H5BClNO2 . It contains a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of the boronic acid group allows it to form stable covalent bonds with sugars .Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose . They can also participate in various types of chemical reactions, including Suzuki-Miyaura coupling, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .科学的研究の応用
Cross-Coupling Reactions
(3-Chloro-2-cyanophenyl)boronic acid: is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The boronic acid acts as a coupling partner, allowing for the formation of biaryl structures that are prevalent in pharmaceuticals and agrochemicals.
Catalysis
Due to its Lewis acidity, (3-Chloro-2-cyanophenyl)boronic acid can act as a catalyst in various chemical reactions . It can facilitate regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This application is crucial in the synthesis of fine chemicals and drug intermediates.
Medicinal Chemistry
In medicinal chemistry, (3-Chloro-2-cyanophenyl)boronic acid derivatives are explored for their potential as bioactive compounds . They can be used to synthesize molecules that interact with biological targets, contributing to the discovery and development of new drugs.
Polymer Materials
Organoboron compounds, including (3-Chloro-2-cyanophenyl)boronic acid , are used in the development of polymer materials . Their unique chemical properties enable the creation of polymers with specific characteristics, such as conductivity or biodegradability, which have applications in electronics and biotechnology.
Optoelectronics
(3-Chloro-2-cyanophenyl)boronic acid: is utilized in the field of optoelectronics, particularly in the synthesis of organic light-emitting diodes (OLEDs) . The compound can be used to prepare phenylimidazole-based Ir(III) complexes, which are essential for phosphorescent blue OLED applications.
Biomedical Devices
The reversible click chemistry of boronic acids, including (3-Chloro-2-cyanophenyl)boronic acid , has applications in biomedical devices . These compounds can form dynamic bonds with biological molecules, which is beneficial for creating responsive surfaces on medical implants or diagnostic tools.
Material Chemistry
(3-Chloro-2-cyanophenyl)boronic acid: plays a role in material chemistry, where it is involved in the creation of new materials with tailored properties . Its ability to form stable complexes with various molecules makes it valuable for designing materials with specific functionalities.
Chemical Biology
In chemical biology, (3-Chloro-2-cyanophenyl)boronic acid is used for studying and manipulating biological systems . Its reversible binding to cis-diols allows for the temporary modification of biomolecules, which can be used to probe biological pathways or develop new therapeutic strategies.
作用機序
Target of Action
(3-Chloro-2-cyanophenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the (3-Chloro-2-cyanophenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis . It allows for the formation of complex organic compounds by joining chemically differentiated fragments . The reaction is known for its mild conditions and tolerance to various functional groups .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of (3-Chloro-2-cyanophenyl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Action Environment
The efficacy and stability of (3-Chloro-2-cyanophenyl)boronic acid in the Suzuki–Miyaura coupling reaction can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reagents, can affect the reaction outcome .
将来の方向性
Boronic acids have been increasingly utilized in diverse areas of research, including the development of sensors for carbohydrates, protein manipulation and modification, and the development of therapeutics . Given these findings, it is likely that the studies with boronic acids, including “(3-Chloro-2-cyanophenyl)boronic acid”, will continue to expand in the future .
Relevant Papers Several papers have been published on the topic of boronic acids. These papers cover various aspects of boronic acids, including their synthesis, biological applications, and their use in the design of drugs . Other papers discuss the use of boronic acids in sensing applications , and their role in nucleic acid research .
特性
IUPAC Name |
(3-chloro-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNOKJQOOUGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681545 | |
| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-67-8 | |
| Record name | B-(3-Chloro-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



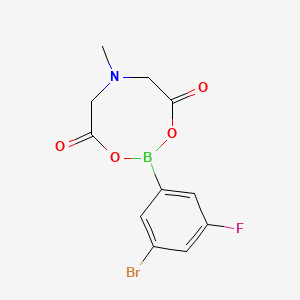
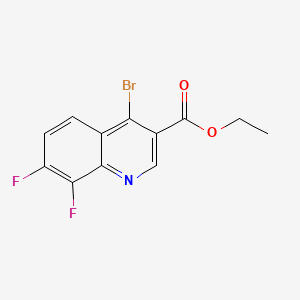
![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)
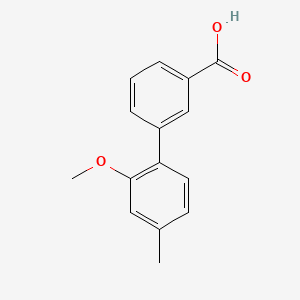



![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)
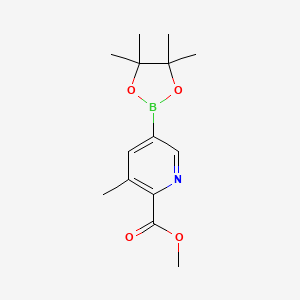
![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)
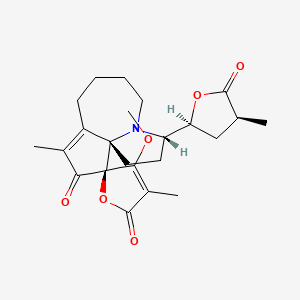
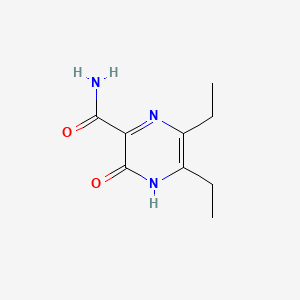
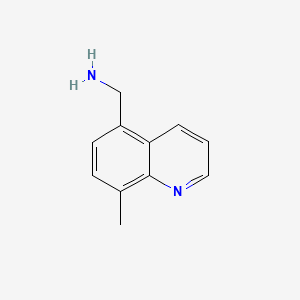
![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)